2-Chloro-6-methylnicotinamide chemical properties and structure
2-Chloro-6-methylnicotinamide chemical properties and structure
An In-depth Technical Guide to 2-Chloro-6-methylnicotinamide: Synthesis, Structure, and Applications
Introduction
Substituted nicotinamides are a cornerstone of modern medicinal chemistry, serving as pivotal structural motifs in a wide array of pharmacologically active agents. Their prevalence stems from the nicotinamide (Vitamin B3) core, a fundamental building block in cellular metabolism, particularly in the redox cofactor nicotinamide adenine dinucleotide (NAD+). The strategic functionalization of the pyridine ring allows for the fine-tuning of molecular properties, enabling targeted interactions with various biological macromolecules. Within this important class of compounds, 2-Chloro-6-methylnicotinamide emerges as a particularly valuable intermediate and building block. Its specific substitution pattern—a chloro group at the 2-position, a methyl group at the 6-position, and a carboxamide at the 3-position—offers a unique combination of reactivity and structural features. The chloro group acts as a versatile synthetic handle for nucleophilic substitution reactions, while the methyl and amide groups provide points for modifying steric and electronic properties. This guide provides a comprehensive technical overview of 2-Chloro-6-methylnicotinamide, intended for researchers and scientists in drug development and chemical synthesis.
Chemical Identity and Physicochemical Properties
2-Chloro-6-methylnicotinamide is a crystalline solid at room temperature.[1] Its core structure consists of a pyridine ring substituted with a chlorine atom, a methyl group, and a primary amide.
Molecular Structure
The IUPAC name for this compound is 2-chloro-6-methylpyridine-3-carboxamide.[2] The arrangement of substituents on the pyridine ring is critical to its chemical behavior and its utility as a synthetic precursor.
Detailed Experimental Protocol
This protocol is adapted from established literature procedures. [3] Objective: To synthesize 2-Chloro-6-methylnicotinamide from 2-chloro-6-methylnicotinic acid.
Materials:
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2-Chloro-6-methylnicotinic acid (1.0 eq)
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Oxalyl dichloride (1.5 eq)
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Dichloromethane (DCM), anhydrous
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Tetrahydrofuran (THF), anhydrous
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Ammonium hydroxide solution
Procedure:
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Acid Chloride Formation: To a stirred solution of 2-chloro-6-methylnicotinic acid (e.g., 5.0 g, 29 mmol) in anhydrous DCM (30 mL), add oxalyl dichloride (3.8 mL, 44 mmol) dropwise at room temperature (20°C). [3] * Causality: Oxalyl dichloride is an excellent activating agent for carboxylic acids. It reacts to form the highly reactive acyl chloride intermediate, which is susceptible to nucleophilic attack. The byproducts (CO, CO₂, HCl) are gaseous, which drives the reaction to completion.
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Reaction Monitoring: Stir the mixture at 20°C for 2 hours. The reaction progress can be monitored by TLC by taking a small aliquot, quenching it with methanol, and spotting against the starting material.
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Solvent Removal: After 2 hours, concentrate the mixture under reduced pressure to remove the solvent and excess oxalyl dichloride, yielding the crude 2-chloro-6-methylnicotinoyl chloride as a residue.
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Amidation: Dissolve the residue in anhydrous THF (30 mL) and cool the solution in an ice bath. Add ammonium hydroxide solution slowly to the stirred mixture.
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Causality: The ammonia in the ammonium hydroxide solution acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride to form the stable amide bond.
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Reaction Completion: Allow the reaction to warm to room temperature and stir for an additional 2 hours.
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Isolation and Purification: The resulting mixture can be filtered to remove any precipitated salts. The filtrate is then concentrated under reduced pressure to yield the crude product. [3] * Self-Validation: The purity of the final product should be assessed by melting point determination, which should be sharp and close to the literature value (179 °C), and confirmed by spectroscopic methods as described in the following section. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Structural Elucidation and Characterization
While specific, published spectra for 2-Chloro-6-methylnicotinamide are not readily available, its structure can be confidently confirmed using standard spectroscopic techniques. The expected signatures are based on the known spectra of its precursor, 2-chloro-6-methylnicotinic acid, and general principles of spectroscopy. [4]
| Technique | Expected Observations | Rationale |
|---|---|---|
| ¹H NMR | - A singlet around 2.5-2.7 ppm (3H) - Two doublets in the aromatic region (7.5-8.5 ppm, 1H each) - Two broad singlets for the -NH₂ protons (variable shift) | - The singlet corresponds to the methyl (-CH₃) protons. - The two doublets represent the two coupled protons on the pyridine ring. - The amide protons are exchangeable and often appear as broad signals. |
| ¹³C NMR | - A signal around 20-25 ppm (methyl carbon) - Multiple signals in the 120-160 ppm range (pyridine ring carbons) - A signal around 165-170 ppm (amide carbonyl carbon) | - Each unique carbon atom in the molecule will produce a distinct signal. The chemical shifts are characteristic of the electronic environment of each carbon. |
| FT-IR | - Two sharp peaks around 3100-3400 cm⁻¹ (N-H stretch of primary amide) - A strong, sharp peak around 1650-1680 cm⁻¹ (C=O stretch, Amide I band) - A peak around 1600-1620 cm⁻¹ (N-H bend, Amide II band) - Peaks in the 1400-1600 cm⁻¹ range (C=C and C=N stretching of the pyridine ring) | - These absorption bands are highly characteristic of the primary amide and aromatic pyridine functional groups present in the molecule. |
| Mass Spec. | - A molecular ion peak (M⁺) at m/z 170. - An M+2 peak at m/z 172 with ~1/3 the intensity of the M⁺ peak. | - The molecular weight is 170.6. The presence of a chlorine atom results in a characteristic isotopic pattern (³⁵Cl and ³⁷Cl), providing strong evidence for its presence in the molecule. |
Applications in Research and Drug Discovery
2-Chloro-6-methylnicotinamide is not primarily an end-product therapeutic but rather a high-value chemical intermediate for the synthesis of more complex pharmaceutical agents. Its structure is a key fragment in several classes of enzyme inhibitors.
Precursor for Kinase Inhibitors
The 2-amino-pyridine/pyrimidine core is a well-established "hinge-binding" motif in many kinase inhibitors. 2-Chloro-6-methylnicotinamide is an ideal precursor for creating such structures. The chloro group can be displaced by a primary amine via nucleophilic aromatic substitution (SNAr), a fundamental reaction in medicinal chemistry. This strategy has been used to develop potent inhibitors for enzymes like Src and Abl kinases. [5]
Scaffold for Nicotinamide N-methyltransferase (NNMT) Inhibitors
NNMT is a metabolic enzyme that catalyzes the methylation of nicotinamide. [6]Its overexpression is linked to several diseases, including cancer, diabetes, and obesity, making it an attractive therapeutic target. [7]Many small molecule NNMT inhibitors are derivatives of nicotinamide. The functional groups on 2-Chloro-6-methylnicotinamide provide the necessary handles to build libraries of compounds for screening against NNMT, exploring how different substituents impact potency and selectivity.
Development of DNA Demethylase Inhibitors
Recent research has identified nicotinamide derivatives as potent and selective inhibitors of DNA demethylases like AlkB homolog 2 (ALKBH2), which is highly expressed in certain cancers. [8]2-Chloro-6-methylnicotinamide serves as a foundational structure from which such inhibitors can be synthesized, allowing for systematic structure-activity relationship (SAR) studies.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 2-Chloro-6-methylnicotinamide.
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Hazard Identification: The compound is classified as irritating to the eyes, respiratory system, and skin. [2]The precursor, 2-chloro-6-methylnicotinic acid, carries similar warnings. [4]* Personal Protective Equipment (PPE): Always wear suitable protective clothing, chemical-resistant gloves, and safety glasses or a face shield. [2]* Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
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First Aid: In case of eye contact, rinse immediately and thoroughly with plenty of water and seek medical advice. [2]For skin contact, wash off with soap and water. If inhaled, move to fresh air.
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Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.
Conclusion
2-Chloro-6-methylnicotinamide is a well-defined chemical entity with significant value for the scientific research community, particularly in the field of medicinal chemistry. Its straightforward synthesis, combined with the strategic placement of reactive and modifiable functional groups, makes it an indispensable building block for constructing sophisticated molecules targeting critical disease pathways. From kinase inhibitors for oncology to modulators of metabolic enzymes, the derivatives originating from this scaffold are at the forefront of drug discovery. This guide has outlined its core chemical properties, provided a robust and rationalized synthetic protocol, and contextualized its application, offering a solid foundation for its use in advanced research and development projects.
References
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Chemsigma. 2-CHLORO-6-METHYLNICOTINAMIDE [54957-84-5]. [Link]
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PubChem. 2-Chloro-6-methylnicotinic acid. National Center for Biotechnology Information. [Link]
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van Haren, M. J., et al. (2021). Macrocyclic peptides as allosteric inhibitors of nicotinamide N-methyltransferase (NNMT). RSC Chemical Biology. [Link]
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Neelakantan, H., et al. (2019). Mechanism and kinetics of turnover inhibitors of nicotinamide N-methyl transferase in vitro and in vivo. Journal of Biological Chemistry. [Link]
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Wang, C., et al. (2025). Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. European Journal of Medicinal Chemistry. [Link]
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Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry. [Link]
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